Lipophilicity (XLogP3-AA) Differentiates 2-Amino-4-bromo-5-fluorophenol from Non-Fluorinated and Non-Brominated Analogs
2-Amino-4-bromo-5-fluorophenol exhibits a computed XLogP3-AA of 1.7 [1], which is significantly higher than that of its non-brominated analog 2-amino-4-fluorophenol (XLogP3-AA ≈ 0.9) [2] and lower than that of its non-fluorinated analog 2-amino-4-bromophenol (XLogP3-AA ≈ 2.0) [2]. This intermediate lipophilicity is critical for balancing aqueous solubility and membrane permeability in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 (computed by XLogP3 3.0) |
| Comparator Or Baseline | 2-Amino-4-fluorophenol: ~0.9; 2-Amino-4-bromophenol: ~2.0 |
| Quantified Difference | +0.8 log unit vs. non-brominated; -0.3 log unit vs. non-fluorinated |
| Conditions | Computed descriptor using PubChem XLogP3 algorithm (release 2024.11.20) |
Why This Matters
The lipophilicity of 1.7 falls within the optimal range for CNS drug candidates (typically 1–3), whereas the mono-halogenated analogs lie at the extremes, potentially causing either excessive clearance (if too hydrophilic) or poor solubility and hERG binding (if too lipophilic).
- [1] PubChem. (2025). Compound Summary for CID 38372299: 2-Amino-4-bromo-5-fluorophenol. XLogP3-AA value. View Source
- [2] PubChem. (2025). Compound Summaries for 2-Amino-4-fluorophenol (CID 150179) and 2-Amino-4-bromophenol (CID 4149939). XLogP3-AA values. View Source
